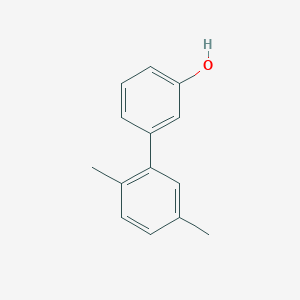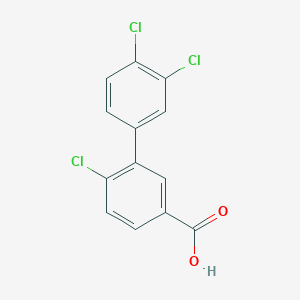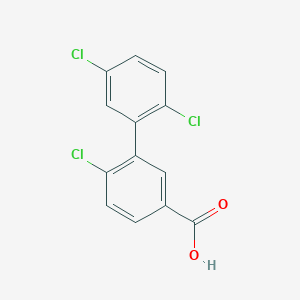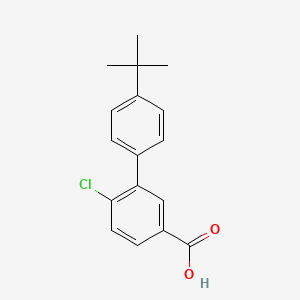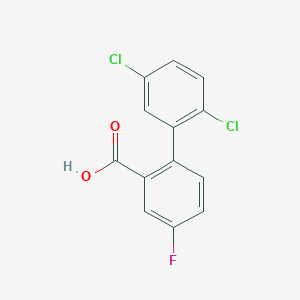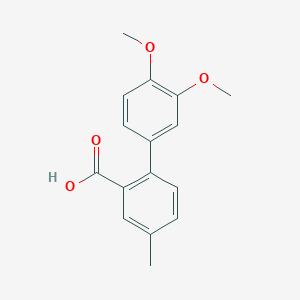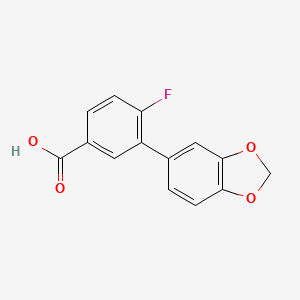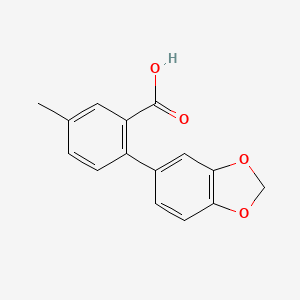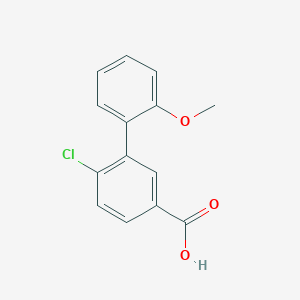
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95%
Übersicht
Beschreibung
4-Chloro-3-(2-methoxyphenyl)benzoic acid (4-CMPB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a molecular weight of 206.53 g/mol and a melting point of 149-151°C. 4-CMPB is widely used in the synthesis of many different compounds, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has a wide range of applications in the scientific and medical fields. It is used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in organic reactions. 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is also used in the synthesis of polymers, materials, and other compounds. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is used as a fluorescent dye for imaging and sensing applications.
Wirkmechanismus
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two important enzymes involved in inflammation and immune responses. 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is also known to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the production of nitric oxide (NO) and to modulate the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer activities. It has been shown to inhibit the growth of tumor cells, to reduce inflammation, and to reduce the levels of pro-inflammatory cytokines. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has been shown to reduce pain and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is a relatively safe compound and has a low toxicity profile. It is stable at room temperature and can be stored for long periods of time without significant degradation. However, the solubility of 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is relatively low, and it is not very soluble in water. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is not very soluble in organic solvents, and it may require the use of a surfactant for optimal solubility.
Zukünftige Richtungen
Given its wide range of applications, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has the potential to be used in the development of new drugs and materials. It could be used in the design of new drugs for the treatment of inflammation and cancer, as well as for the development of materials for imaging and sensing applications. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% could be used to develop new compounds for the synthesis of pharmaceuticals and other compounds. Finally, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% could be used in the development of new compounds for the treatment of neurological and metabolic disorders.
Synthesemethoden
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Friedel-Crafts acylation, and the Grignard reaction. In the Williamson ether synthesis, 4-chlorobenzoic acid is reacted with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The Friedel-Crafts acylation involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenol in the presence of an acyl chloride. The Grignard reaction involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenylmagnesium bromide.
Eigenschaften
IUPAC Name |
4-chloro-3-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINGUGBBGEJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653535 | |
| Record name | 6-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-methoxyphenyl)benzoic acid | |
CAS RN |
1181567-18-9 | |
| Record name | 6-Chloro-2′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181567-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



